molecular formula C16H16ClN3S B5647591 5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione

5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione

Cat. No.: B5647591
M. Wt: 317.8 g/mol
InChI Key: RWNABZXTVBUHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 3-chlorobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the desired triazinane-2-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-1-(3-chlorophenyl)-1,3,5-triazine-2-thione
  • 5-benzyl-1-(3-chlorophenyl)-1,3,5-triazole-2-thione
  • 5-benzyl-1-(3-chlorophenyl)-1,3,5-thiadiazine-2-thione

Uniqueness

5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione is unique due to its specific triazinane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3S/c17-14-7-4-8-15(9-14)20-12-19(11-18-16(20)21)10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNABZXTVBUHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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